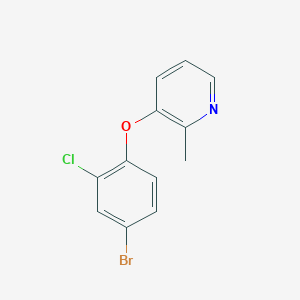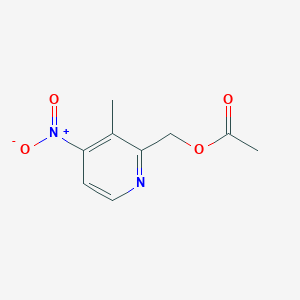
3-Ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyridinecarboxaldehyde with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in ethanol as a solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-Ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Pyridin-2-yl-3,4-dihydropyrazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
3-Methyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine: Contains a methyl group instead of an ethyl group, leading to different steric and electronic properties.
3-Phenyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine: Contains a phenyl group, which significantly alters its chemical and biological properties.
Uniqueness
The presence of the ethyl group in 3-Ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it a distinct compound with specific applications that may not be achievable with its analogs.
Properties
Molecular Formula |
C10H14N4 |
|---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
3-ethyl-2-pyridin-2-yl-3,4-dihydropyrazol-5-amine |
InChI |
InChI=1S/C10H14N4/c1-2-8-7-9(11)13-14(8)10-5-3-4-6-12-10/h3-6,8H,2,7H2,1H3,(H2,11,13) |
InChI Key |
AQSUNCLNNDSIGR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=NN1C2=CC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6,8-bis{[3-(methylsulfanyl)propanoyl]sulfanyl}octanoate](/img/structure/B13874257.png)
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)




![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)







